molecular formula C9H11N3O B14355179 1-(1-Azidoethyl)-4-methoxybenzene CAS No. 91633-30-6

1-(1-Azidoethyl)-4-methoxybenzene

Cat. No.: B14355179
CAS No.: 91633-30-6
M. Wt: 177.20 g/mol
InChI Key: LXNPYQZBMRIOFT-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-4-methoxybenzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the conversion of 4-methoxyacetophenone to this compound via the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azidoethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium azide (NaN₃): Used for azidation reactions.

    Hydrogen gas (H₂) and catalysts: Used for reduction reactions.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products:

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Mechanism of Action

The mechanism of action of 1-(1-azidoethyl)-4-methoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which influence the reaction pathway and the final products .

Comparison with Similar Compounds

Uniqueness: 1-(1-Azidoethyl)-4-methoxybenzene is unique due to the presence of both the azido group and the methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(1-azidoethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(11-12-10)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPYQZBMRIOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537057
Record name 1-(1-Azidoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91633-30-6
Record name 1-(1-Azidoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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